![molecular formula C20H26ClN3O2 B5648177 4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine](/img/structure/B5648177.png)
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine, commonly known as CICP, is a chemical compound that has been widely studied for its potential use in scientific research.
Wirkmechanismus
CICP acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). By modulating the activity of these channels, CICP is able to affect various physiological processes, including pain sensation, blood pressure regulation, and cancer cell growth.
Biochemical and Physiological Effects:
CICP has been shown to have various biochemical and physiological effects, depending on the specific ion channel being modulated. In the case of TRPV1, CICP has been shown to inhibit the channel's activity, which can lead to a reduction in pain sensation. In the case of ASIC3, CICP has been shown to activate the channel, which can lead to vasodilation and a reduction in blood pressure. In cancer cells, CICP has been shown to inhibit cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CICP in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of specific physiological processes. However, one limitation of using CICP is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research on CICP, including the development of more potent analogs, the investigation of its potential use in the treatment of neurological disorders and cardiovascular disease, and the exploration of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the advantages and limitations of using CICP in lab experiments, as well as its potential for clinical use.
Synthesemethoden
CICP can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with 2-bromo-1-(2-isopropyl-1H-imidazol-1-yl)propan-1-one, followed by the reaction of the resulting intermediate with piperidine in the presence of sodium hydride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
CICP has been studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, CICP has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cardiovascular research, CICP has been studied for its potential use as a vasodilator and antiarrhythmic agent. In cancer research, CICP has been shown to inhibit the growth of certain types of cancer cells, which may have implications for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenoxy)piperidin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-14(2)19-22-10-13-24(19)15(3)20(25)23-11-8-16(9-12-23)26-18-7-5-4-6-17(18)21/h4-7,10,13-16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVMERKHQVSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
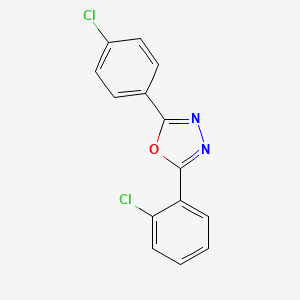
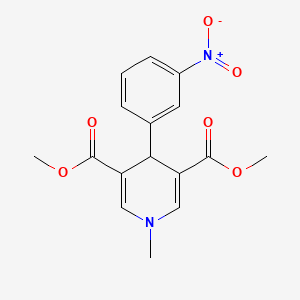

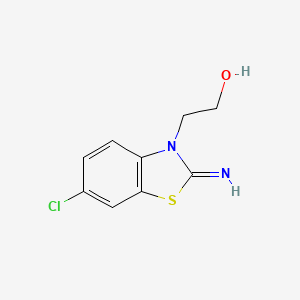


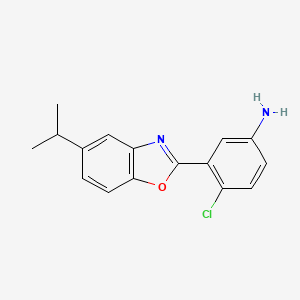
![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)
![2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)

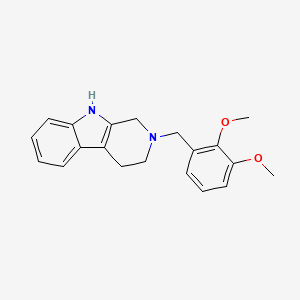
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5648187.png)
